A Comprehensive Technical Guide on the Structural Properties, Stability, and Molecular Weight of 3,4',5-Trihydroxy-3'-methoxystilbene
A Comprehensive Technical Guide on the Structural Properties, Stability, and Molecular Weight of 3,4',5-Trihydroxy-3'-methoxystilbene
Executive Summary
3,4',5-Trihydroxy-3'-methoxystilbene, commonly known as Isorhapontigenin, is a specialized tetrahydroxystilbene derivative and a structural analogue of resveratrol[1][2]. Primarily extracted from botanical sources such as Gnetum cleistostachyum[2][3] and Gnetum cuspidatum[4][5], this compound demonstrates potent antioxidant, anti-inflammatory, and anti-cancer activities[1][3][6]. This whitepaper provides an authoritative analysis of its structural properties, physicochemical stability, molecular weight determination, and pharmacological mechanisms, tailored for researchers, analytical chemists, and drug development professionals.
Chemical Identity and Structural Properties
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IUPAC Name: 5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol[7]
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Molecular Weight: 258.27 g/mol (Exact Mass: 258.0892 Da)[2][3][7]
Structural Features & Causality: Isorhapontigenin is a trans-stilbene[7]. One phenyl ring is substituted by hydroxyl groups at positions 3 and 5 (forming a resorcinol moiety), while the opposing phenyl ring contains a methoxy group at position 3' and a hydroxyl group at position 4' (forming a guaiacol moiety)[7]. The trans-double bond provides a rigid, planar geometry that is strictly required for intercalating into cellular targets or binding to specific promoter regions (e.g., AP-1 sites)[3]. Furthermore, the methoxy substitution at the 3'-position enhances the molecule's lipophilicity and metabolic stability compared to unmethylated resveratrol (3,4',5-trihydroxystilbene). This specific functionalization reduces rapid hepatic glucuronidation, thereby improving its systemic bioavailability[1] ().
Physicochemical Stability & Degradation Kinetics
Like most polyphenolic stilbenes, Isorhapontigenin is highly susceptible to environmental degradation[1]. Understanding these degradation pathways is critical for formulation and assay design.
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Photo-isomerization: Upon exposure to ultraviolet (UV) or strong ambient light, the biologically active trans-isomer rapidly undergoes photo-isomerization into the sterically hindered, less active cis-isomer.
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Oxidation: The phenolic hydroxyl groups are prone to auto-oxidation, particularly in aqueous solutions with an elevated pH (>7.5). This leads to the formation of reactive quinone intermediates and subsequent irreversible polymerization.
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Encapsulation Strategies: To mitigate these vulnerabilities during drug delivery, researchers frequently utilize cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)[1]. Encapsulation physically shields the conjugated olefinic bond from photons and dissolved oxygen, significantly improving water solubility, chemical stability, and storage half-life[1].
Analytical Characterization & Molecular Weight Determination
Accurate determination of the molecular weight (258.27 g/mol ) and validation of structural integrity requires advanced analytical workflows[2][7].
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Mass Spectrometry (LC-ESI-MS/MS): Because Isorhapontigenin contains multiple acidic phenolic hydroxyl groups, it readily donates a proton in negative electrospray ionization (ESI-) mode. This yields a highly stable and strong [M-H]- precursor ion at m/z 257[8].
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Nuclear Magnetic Resonance (NMR): 1H-NMR is essential to confirm the trans-configuration via the coupling constant of the olefinic protons (typically J = 16 Hz). The methoxy group appears as a distinct, sharp singlet around 3.8-3.9 ppm[4][5].
Table 1: Key Analytical and Physicochemical Parameters
| Parameter | Value / Description | Analytical Method / Rationale |
| Molecular Weight | 258.27 g/mol [3][7] | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Formula | C15H14O4[3][7] | Elemental Analysis / HRMS |
| LogP (XLogP3) | 3.2[7] | Partition coefficient indicating moderate lipophilicity |
| Solubility | Soluble in DMSO (up to 52 mg/mL)[2][6] | Visual observation / HPLC quantification |
| Primary Ionization | [M-H]- at m/z 257 | ESI-MS (Negative Mode) optimized for acidic phenols |
Biological Mechanisms & Pharmacological Workflows
Isorhapontigenin acts as a potent biological antioxidant and modulates complex intracellular signaling networks[3][6].
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SESN2 / AP-1 Pathway: It promotes the binding of JUN to the AP-1 site on the SESN2 promoter, actively inducing SESN2 transcription. This triggers MAPK8-dependent JUN activation and upregulates PPAR-α, PGC-1α, and CPT-1A, which facilitates fatty acid oxidation[3] ().
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PI3K/Akt & NF-κB Inhibition: The compound inhibits tumor growth, cellular invasion, and NF-κB transcriptional activity. It specifically suppresses STAT1 phosphorylation at Tyr701 and downregulates MMP-2 protein expression in invasive cancer models (e.g., UMUC3 human bladder cancer cells)[3].
Experimental Protocol: In Vitro Stability and Cellular Uptake Assay
Objective: To quantify the intracellular uptake of Isorhapontigenin while ensuring the trans-isomer remains structurally stable during the incubation period. Self-Validating System: This protocol strictly utilizes an internal standard (IS) and parallel cell-free controls to distinguish between true cellular uptake and spontaneous aqueous degradation.
Step-by-Step Methodology:
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Preparation of Working Solutions: Dissolve Isorhapontigenin in anhydrous DMSO to a stock concentration of 50 mM[6]. Dilute to a 10 μM working concentration in complete culture medium immediately before use to minimize premature aqueous degradation.
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Cell Culture & Treatment: Seed target cells (e.g., UMUC3) in 6-well plates at 3x10^5 cells/well. Incubate at 37°C, 5% CO2 for 24 hours. Replace media with the 10 μM Isorhapontigenin solution. Crucial: Include a "cell-free" well containing only the treated media to monitor baseline chemical stability.
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Incubation & Protection: Wrap the culture plates entirely in aluminum foil to prevent UV-induced photo-isomerization. Incubate for designated time points (e.g., 1, 3, 6, 12 hours)[3].
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Harvesting & Lysis: At each time point, collect the media (for extracellular quantification). Wash cells twice with ice-cold PBS to halt active transport. Lyse cells using 200 μL of RIPA buffer containing antioxidant stabilizers (e.g., 0.1% ascorbic acid).
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Extraction: Add 800 μL of cold methanol containing 1 μM Resveratrol (Internal Standard) to the lysate. Resveratrol is chosen as the IS because its structural homology ensures identical extraction efficiency. Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
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LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the MRM transitions for Isorhapontigenin (m/z 257 → product ions) and Resveratrol (m/z 227 → product ions). Calculate the intracellular concentration by normalizing the peak area ratio against a matrix-matched standard curve.
Visualizations
Workflow for structural validation and molecular weight determination of Isorhapontigenin.
Pharmacological mechanism of action and downstream signaling pathways of Isorhapontigenin.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5318650, Isorhapontigenin." PubChem,[Link]
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Conscientia Industrial. "Isorhapontigenin | CAS 32507-66-7 Manufacturer & Supplier in China." Conscientia Industrial, [Link]
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Lojanapiwatna, V., et al. "Isolation of (E)-3,4,5-trihydroxy-3-methoxystilbene from Gnetum cuspidatum Bl." Journal of the Science Society of Thailand, Vol. 8, No. 1, 1982, pp. 59-63. ScienceAsia,[Link]
Sources
- 1. bio.mcu.edu.tw [bio.mcu.edu.tw]
- 2. conscientia-industrial.com [conscientia-industrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceasia.org [scienceasia.org]
- 5. scienceasia.org [scienceasia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Isorhapontigenin | C15H14O4 | CID 5318650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isorhapontin | C21H24O9 | CID 5281716 - PubChem [pubchem.ncbi.nlm.nih.gov]
